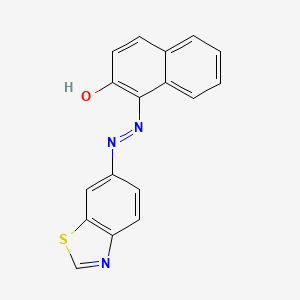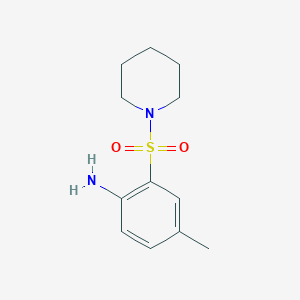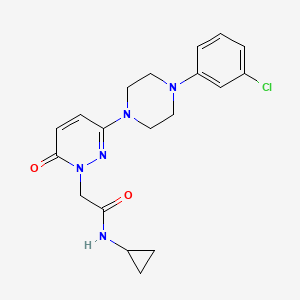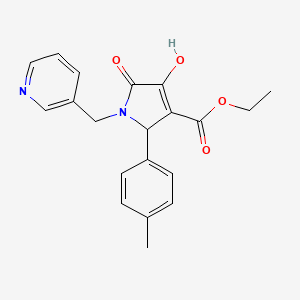![molecular formula C21H17BrN2O2 B12167638 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 3-(4-bromobenzoyl)-1,2,3,3a,4,5-hexahydro- CAS No. 1171541-97-1](/img/structure/B12167638.png)
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 3-(4-bromobenzoyl)-1,2,3,3a,4,5-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 3-(4-bromobenzoyl)-1,2,3,3a,4,5-hexahydro- is a complex organic compound that belongs to the class of indolo-naphthyridines This compound is characterized by its unique structure, which includes an indole fused with a naphthyridine ring system, and a bromobenzoyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 3-(4-bromobenzoyl)-1,2,3,3a,4,5-hexahydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Coupling of Indole and Naphthyridine Rings: The indole and naphthyridine rings are then coupled together through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced through a Friedel-Crafts acylation reaction, using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 3-(4-bromobenzoyl)-1,2,3,3a,4,5-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 3-(4-bromobenzoyl)-1,2,3,3a,4,5-hexahydro- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Mécanisme D'action
The mechanism of action of 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 3-(4-bromobenzoyl)-1,2,3,3a,4,5-hexahydro- involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor activity, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one: This compound has a methoxy group instead of a bromobenzoyl group, which alters its chemical properties and biological activity.
2-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one: Similar to the above compound but with a methoxy group at a different position.
Canthin-6-one: A related compound with a simpler structure, lacking the bromobenzoyl group.
Uniqueness
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 3-(4-bromobenzoyl)-1,2,3,3a,4,5-hexahydro- is unique due to the presence of the bromobenzoyl group, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research.
Propriétés
Numéro CAS |
1171541-97-1 |
|---|---|
Formule moléculaire |
C21H17BrN2O2 |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
6-(4-bromobenzoyl)-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one |
InChI |
InChI=1S/C21H17BrN2O2/c22-14-7-5-13(6-8-14)21(26)23-12-11-16-15-3-1-2-4-17(15)24-19(25)10-9-18(23)20(16)24/h1-8,18H,9-12H2 |
Clé InChI |
SDKPSSQAEYBIIH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N2C3=CC=CC=C3C4=C2C1N(CC4)C(=O)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclohexyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12167558.png)
![N-(1,3-benzoxazol-2-yl)-N-[5-(2,3-dimethylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine](/img/structure/B12167560.png)


![5-(3-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B12167596.png)



![(5Z)-2-[(2,4-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12167619.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12167621.png)


![N-benzyl-1-cyclopentyl-N,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12167630.png)
